2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 301.24 g/mol. This compound is classified as a thiadiazole derivative, which is a category of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is typically presented as a powder and is utilized in various scientific research applications.
The synthesis of 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride involves several steps:
The molecular structure of 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride can be described as follows:
The InChI key for this compound is ZZGVKSHKKVFOIR-UHFFFAOYSA-N, and its SMILES representation is CC(C)CC1=NN=C(S1)NC(=O)CNC.Cl.Cl .
The chemical reactivity of 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride includes:
The mechanism of action for compounds like 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride typically involves:
Research indicates that derivatives containing thiadiazole moieties exhibit significant biological activities including anti-inflammatory and anticancer effects .
The applications of 2-(methylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide dihydrochloride primarily lie in scientific research:
This compound represents a significant area of interest within medicinal chemistry and pharmacology due to its diverse potential applications and biological activities.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: